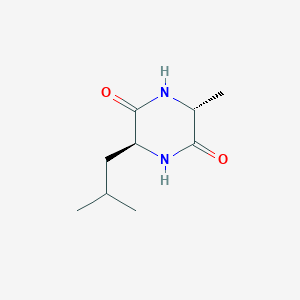
Nartograstim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nartograstim is a medicine used for improving the white blood cell count in patients receiving chemotherapy, who underwent bone marrow transplant or patients with congenital neutropenia . It is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF) that presents amino acid changes in specific positions when compared to the wild-type form, which potentially increase its activity and stability .
Synthesis Analysis
Nartograstim has been produced in Escherichia coli as inclusion bodies (IB) and presents higher stability and biological activity than the wild type of human G-CSF because of its mutations . A production process of nartograstim in a 10-L bioreactor using auto-induction or chemically defined medium has been developed .
Molecular Structure Analysis
The structure of Nartograstim is composed predominantly by alpha-helix . This is in accordance with previously obtained data .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The results from the development of the production process of Nartograstim will allow the planning of large-scale production of this mutant version of hG-CSF (Nartograstim), as a potential new biosimilar in the market . This could potentially lead to more accessible and cost-effective treatments for patients with low white blood cell counts due to chemotherapy or bone marrow transplant .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nartograstim involves the modification of the amino acid sequence of granulocyte colony-stimulating factor (G-CSF) to produce a recombinant protein with enhanced biological activity.", "Starting Materials": [ "E. coli bacterial cells containing a plasmid vector with the gene encoding G-CSF", "Culture media for bacterial growth", "Buffers for protein purification" ], "Reaction": [ "1. Expression of the G-CSF gene in E. coli bacterial cells", "2. Harvesting of bacterial cells and lysis to release the recombinant protein", "3. Purification of the protein using chromatography techniques", "4. Chemical modification of the protein to introduce additional amino acids and improve biological activity", "5. Final purification and formulation of the modified protein as Nartograstim" ] } | |
Numéro CAS |
134088-74-7 |
Nom du produit |
Nartograstim |
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B1177387.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B1177395.png)